molecular formula C22H19NO6 B3519606 DIMETHYL 2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}TEREPHTHALATE

DIMETHYL 2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}TEREPHTHALATE

Cat. No.: B3519606
M. Wt: 393.4 g/mol
InChI Key: MDIAMTSDGXOVFO-UHFFFAOYSA-N
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Description

DIMETHYL 2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}TEREPHTHALATE is a complex organic compound with the molecular formula C22H19NO6 It is known for its unique structure, which includes a naphthyloxy group and a terephthalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}TEREPHTHALATE typically involves multiple steps. One common method starts with the preparation of 2-naphthyloxyacetic acid, which is then reacted with terephthalic acid dimethyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

DIMETHYL 2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}TEREPHTHALATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which DIMETHYL 2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}TEREPHTHALATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL 2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}TEREPHTHALATE is unique due to its specific naphthyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

dimethyl 2-[(2-naphthalen-2-yloxyacetyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c1-27-21(25)16-8-10-18(22(26)28-2)19(12-16)23-20(24)13-29-17-9-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIAMTSDGXOVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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